(Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid
Overview
Description
The compound of interest, (Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid, is a chemical entity that appears to be closely related to a class of compounds that are synthesized for modifying cephalosporin antibiotics. These compounds typically feature a 2-aminothiazolyl moiety coupled with an alkoxyimino acetic acid derivative, which is a common structural framework for cephalosporin antibiotic modification .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process that includes the formation of an oxime, alkylation, halogenation, protection of acid functions, formation of the 2-aminothiazole ring, formylation, and selective cleavage of protective groups . For instance, the synthesis of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the structure confirmed by X-ray crystallography . Another related synthesis involves the use of triethyl phosphate and triethylamine in alkali conditions to form a benzothiazolyl thioester derivative, with the reaction optimized for yield .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a (Z)-2-alkoxyimino acetic acid moiety and a 2-aminothiazolyl group. The stereochemistry of the alkoxyimino group is significant, as it can influence the biological activity of the compound. X-ray crystallography has been used to unambiguously determine the stereochemical structure of a related compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and include oxime formation, alkylation, halogenation, protection and deprotection of functional groups, ring formation, and formylation. These reactions are carefully orchestrated to build the complex molecular architecture required for the desired biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid are not detailed in the provided papers, related compounds are synthesized under controlled conditions to ensure purity and stability. The physical properties such as solubility, melting point, and crystallinity can be inferred from the synthesis methods and the structural analogs that have been characterized by X-ray crystallography .
Scientific Research Applications
Chemical Synthesis : The compound is involved in the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. This synthesis is significant because it uses triethyl phosphate instead of the more expensive triphenylphosphine. The reaction conditions for this synthesis were optimized through an orthogonal experiment, achieving a product yield of up to 86.8% (Wang Yu-huan, 2009).
Synthesis and Transformation : Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, prepared from glycine methyl ester hydrochloride, reacts with various alkyl-, aryl-, and heteroarylamines. This process leads to substitution of the dimethylamino group, forming substitution products known as 3-N-substituted methyl (Z)-2-((tert-butoxycarbonyl)-amino)amino)propenoates (Janez Baš et al., 2001).
Efficient Preparation : A derivative of the compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, serves as a chemical modifier of cephalosporin antibiotics. Its synthesis from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile was efficiently carried out, and its stereochemical structure was determined through X-ray crystallography (T. Kanai et al., 1993).
Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids : A new method was developed for this synthesis involving a sequence of reactions that culminate in the formation of the 2-aminothiazole ring and the final cleavage of the diphenylmethyl ester. This method provided a more straightforward approach and higher yields compared to classical methods (M. López et al., 2000).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S/c1-12(2,3)20-10(19)13(4,5)21-16-8(9(17)18)7-6-22-11(14)15-7/h6H,1-5H3,(H2,14,15)(H,17,18)/b16-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRZBOJFRDVEOG-PXNMLYILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid | |
CAS RN |
86299-47-0 | |
Record name | (αZ)-2-Amino-α-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86299-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ( Z )-2-(2-Aminothiazol-4-yl)-2-(1-t-butoxycarbonyl-1-methyl)ethoxyiminoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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